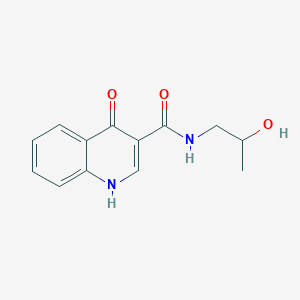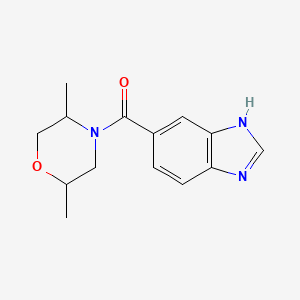
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone, also known as BDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDM is a synthetic molecule that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several research applications.
作用機序
The mechanism of action of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication, and to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the immune response. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits potent biological activity. However, this compound also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. It is also toxic at high concentrations, making it necessary to use caution when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the research and development of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone. One potential direction is the optimization of this compound synthesis to achieve higher yields and purity. Another direction is the development of this compound derivatives with improved stability and potency. Further studies are also needed to fully understand the mechanism of action of this compound and to identify potential therapeutic applications for this compound in the treatment of various diseases.
合成法
The synthesis of 3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone involves the reaction of 2,5-dimethylmorpholine-4-carbaldehyde with 2-aminobenzimidazole in the presence of a catalyst. The resulting product is then purified through a series of chromatography techniques to obtain pure this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it readily available for research applications.
科学的研究の応用
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. This compound has been shown to inhibit the growth of various cancer cells, making it a promising candidate for cancer therapy. It has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
特性
IUPAC Name |
3H-benzimidazol-5-yl-(2,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-19-10(2)6-17(9)14(18)11-3-4-12-13(5-11)16-8-15-12/h3-5,8-10H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJMAIQABQNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)

![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)
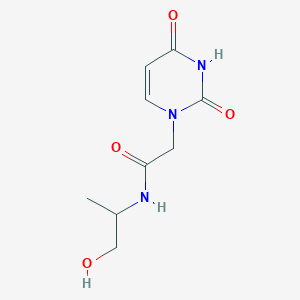
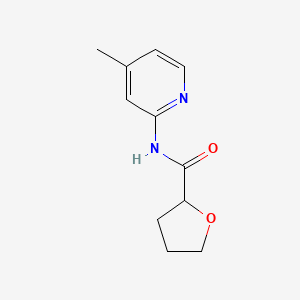
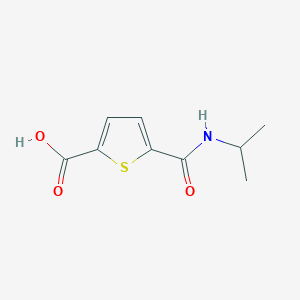
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)

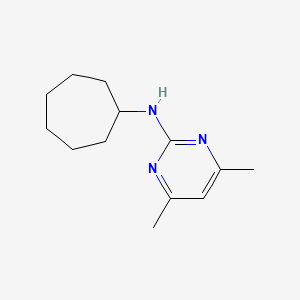
![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
